molecular formula C14H20N2O2 B585282 4-Hydroxy-N-desbutyl Bupivacaine CAS No. 51989-48-1

4-Hydroxy-N-desbutyl Bupivacaine

Cat. No.: B585282
CAS No.: 51989-48-1
M. Wt: 248.326
InChI Key: PNGZGTQKSFXTPA-UHFFFAOYSA-N
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Description

4-Hydroxy-N-desbutyl Bupivacaine is a chemical compound with the molecular formula C14H20N2O. It is known for its applications in the pharmaceutical industry, particularly as a local anesthetic agent. This compound is a derivative of piperidine and is structurally related to other anesthetics like bupivacaine and ropivacaine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-N-desbutyl Bupivacaine typically involves the reaction of 2-piperidinecarboxylic acid with 2,6-dimethylaniline. The process begins with the formation of an amide bond between the carboxylic acid and the amine group. This reaction is often facilitated by the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI) in the presence of a base like triethylamine .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The reaction is carried out in a solvent like toluene, and the product is purified through recrystallization. The use of high-performance liquid chromatography (HPLC) is common for quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N-desbutyl Bupivacaine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

4-Hydroxy-N-desbutyl Bupivacaine has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily by blocking sodium ion channels in nerve cells, which prevents the initiation and propagation of nerve impulses. This action results in a loss of sensation in the targeted area. The lipid-soluble nature of the compound allows it to cross biological membranes easily, enhancing its efficacy as a local anesthetic .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-N-desbutyl Bupivacaine is unique due to its balanced profile of efficacy and safety. It offers effective local anesthesia with a lower risk of cardiotoxicity, making it a valuable compound in medical applications .

Properties

IUPAC Name

N-(4-hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-9-7-11(17)8-10(2)13(9)16-14(18)12-5-3-4-6-15-12/h7-8,12,15,17H,3-6H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGZGTQKSFXTPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2CCCCN2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857751
Record name N-(4-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51989-48-1
Record name N-(4-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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